1-(1-Benzothiophen-2-yl)piperidine
Description
Historical and Current Research Trajectories of Benzothiophene-Piperidine Scaffolds
Research into benzothiophene-piperidine derivatives has historically been driven by the quest for novel therapeutics targeting the central nervous system (CNS) and other biological systems. A significant body of work exists for structurally related analogues, which provides a valuable framework for understanding the potential significance of 1-(1-Benzothiophen-2-yl)piperidine.
A prominent example is the compound 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) , a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. lookchem.comnih.govnih.gov BTCP has been extensively studied to understand the structure-activity relationships (SAR) of compounds that modulate dopamine reuptake, a key mechanism in the treatment of various neurological and psychiatric disorders. nih.gov Research on BTCP and its analogues has demonstrated that modifications to the benzothiophene (B83047), cyclohexyl, or piperidine (B6355638) moieties can significantly impact affinity and selectivity for the DAT. nih.gov
Current research continues to explore the therapeutic potential of benzothiophene-piperidine and related benzothiophene-piperazine scaffolds. These efforts are not limited to CNS disorders but also extend to areas such as oncology and infectious diseases. For instance, benzothiophene piperazine (B1678402) and piperidine urea (B33335) derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for inflammatory pain.
Interdisciplinary Context of this compound in Chemical Biology and Medicinal Chemistry
The study of benzothiophene-piperidine scaffolds lies at the intersection of chemical biology and medicinal chemistry. Chemical biologists utilize these compounds as molecular probes to investigate the function of specific proteins and pathways, such as the dopamine transporter. Medicinal chemists, in turn, leverage the insights gained from these studies to design and synthesize novel drug candidates with improved efficacy and safety profiles.
While direct research on this compound is not apparent, its structural similarity to well-characterized molecules like BTCP suggests its potential as a research tool or a lead compound in drug discovery. The absence of a cyclohexyl linker, present in BTCP, would significantly alter the three-dimensional structure and flexibility of the molecule, which would, in turn, influence its interaction with biological targets.
Table 1: Comparison of this compound with a Structurally Related Analogue
| Compound Name | Structure | Key Research Focus |
|---|---|---|
| This compound | Benzothiophene ring directly linked to a piperidine ring. | Data not available in public domain. |
| 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) | Benzothiophene and piperidine rings linked by a cyclohexyl group. | Potent and selective dopamine transporter (DAT) inhibitor. lookchem.comnih.gov |
Due to the limited specific data, a detailed analysis of research findings for this compound cannot be provided at this time. The information presented herein is based on the broader context of benzothiophene-piperidine scaffolds and is intended to frame the potential areas of interest for future research into this specific compound. Further investigation would be required to elucidate its synthesis, chemical properties, and biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40584-57-4 |
|---|---|
Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-4-8-14(9-5-1)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DZVADPDEULVABU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 1 Benzothiophen 2 Yl Piperidine
Established Synthetic Pathways for 1-(1-Benzothiophen-2-yl)piperidine
The primary and most established method for the synthesis of this compound involves the coupling of a pre-functionalized benzo[b]thiophene core with piperidine (B6355638). The most logical and widely practiced approach for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
The synthesis begins with the preparation of a suitable benzo[b]thiophene precursor, typically a 2-halobenzo[b]thiophene such as 2-bromobenzo[b]thiophene. Various methods exist for the synthesis of the benzothiophene (B83047) scaffold itself, including the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878) in the presence of a copper catalyst, or via intramolecular Wittig reactions. organic-chemistry.orgnih.gov Once the 2-halobenzothiophene is obtained, it can be coupled with piperidine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction forms the crucial C-N bond, linking the piperidine nitrogen to the C2 position of the benzothiophene ring. wikipedia.orgpurdue.edu
Reaction Mechanisms and Stereochemical Considerations
The reaction mechanism for the Buchwald-Hartwig amination is a well-understood catalytic cycle. wikipedia.orgpurdue.edu
Oxidative Addition : The cycle initiates with the oxidative addition of the 2-halobenzo[b]thiophene to a low-valent palladium(0) complex, forming a palladium(II) species.
Amine Coordination and Deprotonation : Piperidine then coordinates to the palladium(II) complex. In the presence of a base, the piperidine is deprotonated to form a more nucleophilic piperidide anion, which remains bound to the palladium center.
Reductive Elimination : The final step is the reductive elimination of the desired product, this compound. This step forms the new carbon-nitrogen bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
A potential side reaction is the β-hydride elimination from the amide intermediate, which is generally less of a concern with cyclic amines like piperidine compared to some acyclic amines. purdue.edu
Regarding stereochemistry, the formation of this compound via this route does not create any new stereocenters, as both the benzothiophene ring at the C2 position and the piperidine ring are achiral at the points of connection. Therefore, stereochemical considerations are not a factor in the final C-N coupling step.
Optimization of Reaction Conditions and Yields
The success and yield of the Buchwald-Hartwig amination are highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent are all critical for an efficient transformation. purdue.edursc.org
| Parameter | Options | Rationale and Research Findings |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) or Pd(II) sources that initiate the catalytic cycle. |
| Ligand | Monodentate: XPhos, tBuXPhos, BrettPhosBidentate: BINAP, DPPF | The development of sterically hindered, electron-rich phosphine ligands (the "generations" of Buchwald ligands) has been crucial for achieving high yields, especially with less reactive aryl chlorides. wikipedia.orgpurdue.edu These ligands facilitate both the oxidative addition and the final reductive elimination steps. |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide is one of the most commonly used and effective bases for this transformation. rsc.org |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the anionic intermediates. Toluene and dioxane are frequently used. |
| Temperature | Room Temperature to >100 °C | While some modern, highly active catalyst systems can operate at lower temperatures, heating is often required to drive the reaction to completion. Microwave irradiation has been shown to significantly accelerate these couplings. researchgate.net |
Novel and Sustainable Synthetic Approaches for this compound
While palladium catalysis is the established standard, research continues into more sustainable and novel synthetic routes.
Catalytic Methods in Synthesis
Beyond the standard Buchwald-Hartwig protocol, other catalytic systems have been developed for C(aryl)-N bond formation.
Copper-Catalyzed Amination (Ullmann Condensation) : The Ullmann reaction represents a classical alternative to palladium-catalyzed methods. While traditional Ullmann conditions required harsh temperatures, modern protocols use copper(I) salts (e.g., CuI) with various ligands, allowing the reaction to proceed under milder conditions. This can be an economical alternative to palladium, coupling 2-halobenzothiophenes with piperidine. researchgate.net
Advanced Palladium Catalysts : The field continues to evolve with the development of new ligands, including N-heterocyclic carbenes (NHCs), which can offer high stability and catalytic activity. (NHC)Pd complexes have proven effective in various cross-coupling reactions, including amine arylations. rsc.org
A comparison of the two main catalytic approaches is summarized below:
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Generality | Very broad substrate scope, highly reliable. wikipedia.org | Traditionally more limited, but improving with new ligands. |
| Reaction Conditions | Often milder, with some reactions at room temperature. purdue.edu | Typically requires higher temperatures, though modern systems are improving. |
| Catalyst Cost | Palladium is a precious metal, making it more expensive. | Copper is significantly more abundant and economical. |
| Ligands | Requires specialized, often complex and expensive phosphine ligands. purdue.edu | Often uses simpler, cheaper ligands like 1,10-phenanthroline (B135089) or amino acids. |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scale-up. youtube.com
While no specific report details the flow synthesis of this compound, the translation of a Buchwald-Hartwig amination from batch to flow is a feasible and logical progression. Such a setup would typically involve:
Reagent Delivery : Pumping separate solutions of the 2-halobenzothiophene, piperidine, base, and a dissolved catalyst-ligand complex into a mixing zone.
Mixing and Reaction : The combined streams pass through a heated reactor, which could be a simple tube or a microreactor, where the reaction occurs. The residence time in the reactor is precisely controlled by the flow rate and reactor volume. youtube.com
Collection : The product stream is collected at the outlet.
This approach allows for the safe handling of exothermic reactions and can lead to higher productivity and space-time yields compared to batch processing. youtube.com
Synthesis of Isotopically Labeled this compound for Research Applications
The synthesis of isotopically labeled compounds is crucial for various research applications, particularly for use as internal standards in quantitative mass spectrometry assays. nih.govresearchgate.net There are two primary strategies for introducing stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the target molecule.
| Labeling Strategy | Description | Key Starting Material |
| Labeling of the Piperidine Moiety | This is the more direct approach. A commercially available, heavily deuterated piperidine, such as Piperidine-d₁₁, is used in the standard Buchwald-Hartwig coupling reaction with unlabeled 2-bromobenzothiophene. This yields a product with the isotopic label confined to the piperidine ring. | Piperidine (D₁₁, 98%) isotope.com |
| Labeling of the Benzothiophene Core | This is a more synthetically demanding route. To incorporate ¹³C atoms into the benzothiophene ring, the synthesis must begin with a ¹³C-labeled precursor, such as [¹³C₆]aniline. researchgate.net This precursor would then be carried through a multi-step sequence to construct the labeled benzothiophene ring before the final amination step. | [¹³C₆]aniline or other ¹³C-labeled benzene (B151609) derivatives. researchgate.netnih.gov |
These labeled analogues are chemically identical to the unlabeled compound but have a higher mass, allowing for precise quantification in complex biological matrices. nih.gov
Molecular Pharmacology and Target Engagement of 1 1 Benzothiophen 2 Yl Piperidine
Ligand-Receptor Interaction Profiling of 1-(1-Benzothiophen-2-yl)piperidine
Receptor Binding Affinity and Selectivity Studies
There is no publicly available data from receptor binding affinity and selectivity studies for this compound. Such studies are essential to determine the specific protein targets with which a compound interacts and its potency at these sites.
Radioligand Binding Assays and Competition Experiments
No studies utilizing radioligand binding assays or competition experiments to specifically investigate the binding characteristics of this compound have been identified. These techniques are fundamental in quantifying the affinity of a ligand for a receptor.
Functional In Vitro Assays for Agonism/Antagonism Characterization
There are no published functional in vitro assays that characterize this compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor.
Enzyme Modulation and Kinetic Characterization by this compound
Enzymatic Inhibition/Activation Constants (Ki, IC50, EC50)
No data on the enzymatic inhibition or activation constants (such as Ki, IC50, or EC50 values) for this compound against any enzyme have been found.
In contrast, its analogue, 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) , has been studied as an inhibitor of trypanothione (B104310) reductase (TryR), an enzyme that is a potential drug target in trypanosome and leishmania parasites. nih.govnih.govresearchgate.net
| Compound | Enzyme | Inhibition Constant (Ki) | IC50 | EC50 | Organism/Cell Line |
|---|---|---|---|---|---|
| 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) | Trypanothione Reductase (TryR) | 1 µM | 3.3 µM (T. brucei), 3.7 µM (T. cruzi) | 10 µM (T. brucei), 29 µM (MRC5 cells) | Trypanosoma brucei, Trypanosoma cruzi, Human (MRC5) |
Data sourced from Patterson et al., 2009. nih.gov
Mechanism-Based Enzyme Interaction Studies
There are no mechanism-based enzyme interaction studies available for this compound.
For BTCP, kinetic analysis has shown that it acts as a competitive inhibitor of trypanothione reductase with respect to the enzyme's substrate, trypanothione. nih.gov
Investigation of Intracellular Signaling Cascades Modulated by this compound
As a dopamine (B1211576) reuptake inhibitor, this compound is expected to increase extracellular dopamine levels, which in turn can activate dopamine receptors. The subsequent intracellular signaling events are largely dictated by the type of dopamine receptor stimulated and the direct modulation of the dopamine transporter itself.
The activity of the dopamine transporter is subject to regulation by various second messenger systems, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The interaction of dopamine with its receptors can either stimulate or inhibit the production of cAMP.
D1-like receptors (D1 and D5): These receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. springernature.comnih.gov This activation of the cAMP pathway subsequently engages protein kinase A (PKA). springernature.com
D2-like receptors (D2, D3, and D4): These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov
Therefore, by increasing synaptic dopamine, this compound would indirectly influence cAMP-mediated signaling. Furthermore, studies on striatal synaptosomes have indicated that cell-permeable cAMP analogs can directly up-regulate the capacity of the dopamine transporter, an effect dependent on PKA. nih.gov This suggests a complex feedback loop where dopamine receptor activation and direct transporter modulation by second messengers are intertwined.
| Second Messenger | Associated Receptor Type | Effect on Production | Downstream Effector |
| cAMP | D1-like (D1, D5) | Increase | Protein Kinase A (PKA) |
| cAMP | D2-like (D2, D3, D4) | Decrease | - |
The function of the dopamine transporter is heavily regulated by protein phosphorylation, a process catalyzed by various protein kinases. The primary kinases implicated in DAT regulation are Protein Kinase C (PKC) and extracellular signal-regulated kinase (ERK). nih.govmdpi.com
Protein Kinase C (PKC): Activation of PKC has been shown to decrease the maximal velocity (Vmax) of dopamine transport and promote the internalization of the transporter from the cell surface, a process mediated by clathrin. frontiersin.org This effectively reduces the capacity of the neuron to clear dopamine from the synapse. The N-terminus of the DAT contains serine residues that are phosphorylated by PKC. nih.gov
Extracellular Signal-Regulated Kinase (ERK): In contrast to PKC, the ERK pathway appears to upregulate DAT surface expression and transport capacity. nih.gov Inhibition of the MAPK/ERK pathway leads to a redistribution of DAT from the plasma membrane to the cytosol. jneurosci.org Phosphorylation of threonine 53 in the N-terminus of DAT by ERK has been identified and is associated with the regulation of both dopamine influx and amphetamine-stimulated efflux. nih.gov
Given that this compound inhibits dopamine reuptake, it is plausible that chronic exposure could lead to adaptive changes in these phosphorylation pathways to maintain homeostasis.
| Kinase Pathway | Effect on DAT Activity | Key Phosphorylation Sites |
| Protein Kinase C (PKC) | Decreased Vmax, increased internalization | N-terminal serine residues |
| Extracellular Signal-Regulated Kinase (ERK) | Increased surface expression and transport capacity | Threonine 53 (N-terminus) |
Target Deconvolution Strategies for this compound
To definitively identify the molecular targets of this compound and elucidate its mechanism of action beyond its presumed activity at the dopamine transporter, several target deconvolution strategies could be employed. These methods are crucial for understanding the full pharmacological profile of a compound, including potential off-target effects. nih.gov
Affinity-Based Methods:
Affinity Chromatography: This classic technique involves immobilizing this compound on a solid support (e.g., beads) and then passing a cell lysate over it. Proteins that bind to the compound are captured and can subsequently be identified by mass spectrometry. technologynetworks.com
Chemical Proteomics: This approach utilizes chemical probes derived from the compound of interest to identify protein interactions within a complex biological sample. mdpi.comnih.gov These probes can be designed with photo-reactive groups for covalent cross-linking to target proteins or with "clickable" tags for subsequent enrichment and identification. nih.gov
Label-Free Methods:
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can confer stability and resistance to proteolysis. By treating cell lysates with a protease in the presence and absence of this compound, changes in protein degradation patterns can be observed and the stabilized target protein identified. nih.gov
Computational and Indirect Approaches:
In Silico Target Prediction: Computational algorithms can predict potential targets based on the chemical structure of this compound by comparing it to libraries of compounds with known biological activities.
Phenotypic Screening: By observing the effects of the compound across a wide range of cell-based assays, a "phenotypic fingerprint" can be generated. This fingerprint can then be compared to those of well-characterized compounds to infer potential targets and mechanisms of action.
These strategies, often used in combination, provide a powerful toolkit for the comprehensive characterization of the molecular targets of novel chemical entities like this compound.
| Deconvolution Strategy | Principle | Key Requirements |
| Affinity Chromatography | Immobilized compound captures binding proteins from lysate. | Synthesis of an immobilized version of the compound. |
| Chemical Proteomics | A chemical probe based on the compound is used to label and identify targets. | Synthesis of a functionalized chemical probe. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | No modification to the compound is needed. |
| In Silico Target Prediction | Computational comparison of chemical structure to known ligands. | 3D structure of the compound. |
Structure Activity Relationships Sar and Rational Design of 1 1 Benzothiophen 2 Yl Piperidine Analogues
Systematic Chemical Modifications of the Benzothiophene (B83047) Moiety and Pharmacological Impact
The benzothiophene nucleus is a critical component of the 1-(1-benzothiophen-2-yl)piperidine scaffold, and modifications to this moiety have a profound impact on the pharmacological activity of the resulting analogues. Research has shown that the benzothiophene ring system is a key pharmacophoric element, and even minor alterations can lead to significant changes in biological activity.
For instance, in a series of benzothiophene piperazine (B1678402) and piperidine (B6355638) urea (B33335) inhibitors of fatty acid amide hydrolase (FAAH), the benzothiophene scaffold was essential for the inhibitory activity. nih.gov These compounds were found to inhibit FAAH by covalently modifying the enzyme's active site serine nucleophile, and their activity was highly dependent on the integrity of the benzothiophene ring. nih.gov
Furthermore, the synthesis and evaluation of various benzothiophene derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The specific substitutions on the benzothiophene ring play a crucial role in determining the primary pharmacological effect. For example, the introduction of an acrylonitrile (B1666552) group to the benzothiophene scaffold resulted in compounds with promising anticancer activity. rsc.org
In the context of kinase inhibition, optimization of a series of benzothiophene inhibitors of MK2 led to analogues with enhanced cell potency. nih.gov The selectivity of these inhibitors could be rationalized by examining the X-ray crystal structures of the inhibitors bound to the enzyme, underscoring the importance of the benzothiophene core in directing the interaction with the target protein. nih.gov
The following table summarizes the impact of modifications to the benzothiophene moiety on pharmacological activity based on various studies.
| Modification of Benzothiophene Moiety | Resulting Pharmacological Impact | Reference Compound/Series |
| Introduction of a urea-linked piperidine/piperazine | Inhibition of fatty acid amide hydrolase (FAAH) | Benzothiophene piperazine and piperidine urea inhibitors |
| Addition of an acrylonitrile group | Promising anticancer activity | Benzothiophene acrylonitrile derivatives |
| Optimization of substituents for kinase binding | Improved potency and selectivity for MK2 inhibition | Benzothiophene MK2 inhibitors |
Structural Diversification of the Piperidine Ring and Its Influence on Activity
The piperidine ring is another key structural feature of this compound analogues that is amenable to modification for optimizing pharmacological activity. The piperidine moiety is a prevalent fragment in drug design, known to influence both the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net
In studies of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, which are potent dopamine (B1211576) uptake inhibitors, modifications to the piperidine ring were found to significantly affect their binding affinity. nih.gov For example, changing the ring size of the piperidine group led to differential effects on the binding to sites on the dopamine transporter labeled by different radioligands. nih.gov
Further investigation into N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines revealed that a considerable degree of structural variation is tolerated for the N-substituents while maintaining nanomolar affinity for the dopamine transporter. nih.gov Surprisingly, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the dopamine transporter in this series. nih.gov For instance, the N-butyl derivative showed an IC50 of 0.3 nM for [3H]-BTCP binding. nih.gov
The synthesis of benzothiophene-fused pyran derivatives has been achieved through a piperidine-promoted domino reaction, highlighting the role of piperidine as a catalyst in certain synthetic strategies. researchgate.net Moreover, the benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, often used to evaluate SAR in various classes of bioactive compounds. mdpi.com
The table below illustrates the influence of piperidine ring diversification on the activity of benzothiophene-containing compounds.
| Modification of Piperidine Ring | Influence on Biological Activity | Example Compound/Series |
| Variation of N-substituents (e.g., N-butyl) | Increased affinity for the dopamine transporter | N-butyl derivative of BTCP |
| Change in piperidine ring size | Differential effects on binding to dopamine transporter sites | BTCP analogues |
| Incorporation into a fused ring system | Formation of novel heterocyclic structures with potential biological activity | Benzothiophene-fused pyran derivatives |
Positional Scanning and Substituent Effects on Molecular Recognition
Positional scanning and the systematic introduction of various substituents at different positions of the this compound scaffold are crucial strategies for elucidating the structural requirements for molecular recognition and optimizing biological activity. The effects of these substitutions are often position-dependent and can influence both the potency and selectivity of the compounds.
In the development of benzothiophene inhibitors of MK2, the strategic placement of substituents was key to improving kinase selectivity and cell potency. nih.gov The examination of X-ray crystal structures of these inhibitors bound to MK2 provided a structural basis for understanding how different substituents interact with the enzyme's binding site, thereby guiding further design efforts. nih.gov
For BTCP analogues, the introduction of substituents on the nitrogen atom of the piperidine ring had a significant impact on their affinity for the dopamine transporter. nih.gov Increasing the size and lipophilicity of the N-substituents generally led to improved binding, although the effects on dopamine uptake inhibition were less predictable. nih.gov This suggests that the binding site can accommodate a range of substituents, but specific interactions are necessary for functional activity.
The following table presents examples of substituent effects on molecular recognition in the this compound series and related compounds.
| Position of Substitution | Type of Substituent | Effect on Molecular Recognition/Activity |
| Piperidine Nitrogen | Monoalkyl groups (e.g., butyl, cyclopropylmethyl) | Highest affinity for the dopamine transporter |
| Benzothiophene Ring | Optimized substituents for kinase binding | Enhanced potency and selectivity for MK2 |
| General Scaffold | Introduction of a 4-(p-fluorobenzoyl)piperidine fragment | Crucial for anchorage at the 5-HT2A receptor |
Design Principles for Modulating Selectivity and Potency within the this compound Series
The rational design of selective and potent analogues within the this compound series is guided by several key principles derived from extensive SAR studies. A primary strategy involves the use of a multitarget-directed ligand approach, where a single molecule is designed to interact with multiple biological targets implicated in a disease. nih.gov
One design principle is the rational modification of a known drug's chemical structure. For example, new N-benzyl-piperidine derivatives have been designed as potential multitarget-directed AChE and BuChE inhibitors by rationally modifying the structure of the acetylcholinesterase inhibitor donepezil (B133215). nih.gov This approach leverages the known pharmacophore of an existing drug to create new compounds with improved or expanded activity profiles.
Another important principle is the optimization of kinase selectivity through targeted modifications of the lead compound. For benzothiophene-based MK2 inhibitors, this was achieved by systematically altering the substituents on the benzothiophene core to enhance interactions with the target enzyme while minimizing off-target effects. nih.gov The selectivity of these inhibitors was further understood through X-ray crystallography, which provided a detailed picture of the ligand-protein interactions. nih.gov
Furthermore, the design of novel chemotypes with improved drug-resistance profiles is a key consideration. In the context of HIV-1 NNRTIs, piperidine-substituted thiophene[3,2-d]pyrimidine-based derivatives were designed to occupy a tolerant region of the NNRTI-binding pocket, thereby improving their resistance profile. nih.gov
The table below outlines some of the design principles employed to modulate selectivity and potency.
| Design Principle | Application | Outcome |
| Multitarget-Directed Ligand Approach | Design of N-benzyl piperidine derivatives | Dual inhibition of HDAC and AChE for potential Alzheimer's disease treatment |
| Rational Modification of Existing Drugs | Modification of donepezil structure | Creation of new multitarget-directed AChE/BuChE inhibitors |
| Optimization of Kinase Selectivity | Systematic substitution on the benzothiophene core | Development of potent and selective MK2 inhibitors |
| Design for Improved Drug-Resistance Profiles | Piperidine-substituted thiophene[3,2-d]pyrimidines | Enhanced antiviral potency against resistant HIV-1 strains |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are powerful computational tools that have been instrumental in the discovery and optimization of this compound analogues and related compounds. These methods rely on the identification of the essential steric and electronic features of a ligand that are required for optimal binding to a specific biological target. nih.gov
Pharmacophore models can be generated in a structure-based manner, using the 3D structure of a ligand-bound macromolecule to extract key interaction points. nih.gov These models can then be used as filters to screen large compound libraries for new hits with the desired activity. nih.gov This approach has been successfully applied to identify novel inhibitors for various targets.
In the context of Alzheimer's disease, the rational design of new N-benzyl-piperidine derivatives as multitarget-directed agents was guided by in silico methods, including computational docking and molecular dynamics simulations. nih.gov These studies helped to predict the binding modes of the designed compounds and identify key interactions with the target enzymes, AChE and BuChE. nih.gov The in silico results were subsequently corroborated by in vitro enzymatic assays, highlighting the predictive power of these computational approaches. nih.gov
Similarly, the rational design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was based on the structures of known topoisomerase II inhibitors. nih.govmdpi.com Molecular docking studies were performed to predict the binding of these new compounds to the DNA-Topo II complex and the minor groove of DNA, providing insights into their potential mechanism of action. nih.govmdpi.com
The following table summarizes the application of pharmacophore modeling and ligand-based design in the development of related compounds.
| Computational Method | Target | Application and Outcome |
| Pharmacophore Modeling and Virtual Screening | SARS-CoV-2 Papain-Like Protease | Identification of marine natural products as potential inhibitors |
| Computational Docking and Molecular Dynamics | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Design and validation of new N-benzyl-piperidine derivatives as dual inhibitors |
| Molecular Docking | Topoisomerase II (Topo II) and DNA | Rational design of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents |
Computational Chemistry and Cheminformatics in Research on 1 1 Benzothiophen 2 Yl Piperidine
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These techniques are crucial for understanding the basis of a compound's biological activity.
Elucidation of Ligand-Target Binding Modes
Molecular docking is employed to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
In studies of related benzo[b]thiophene derivatives, docking has been used to understand their affinity for specific biological targets like the 5-HT1A serotonin receptor. For a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives, docking studies revealed that the binding affinity is significantly influenced by electrostatic and hydrophobic interactions. mdpi.com The analysis of docking poses often focuses on interactions with specific amino acid residues. For instance, the interaction between the protonated nitrogen of the piperazine (B1678402) ring and the aspartic acid residue D116 was identified as a critical factor for binding affinity in these analogues. mdpi.com
Similarly, computational studies on other piperidine-based compounds have utilized docking to identify potential inhibitors for various protein targets. For example, in the search for inhibitors of the main protease (Mpro) of SARS-CoV-2, docking was used to screen piperidine (B6355638) derivatives, followed by more intensive simulations to confirm their binding modes. nih.gov
| Compound Analogue | Target Receptor | Key Interacting Residue | Primary Interaction Type |
|---|---|---|---|
| 1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | D116 | Electrostatic (H-bond) |
Conformational Analysis and Energy Minimization
Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and energy landscapes of the system.
For derivatives of 4,5,6,7-tetrahydro-benzothiophene, MD simulations of up to 50 nanoseconds have been used to confirm the stability of the docked poses. nih.gov The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A low RMSD value (e.g., <4 Å) over the simulation period suggests that the complex is stable. nih.gov These simulations have shown that specific interactions can stabilize the molecular complex and lower the free-energy surface, making the complex energetically favorable. nih.gov
In studies on other piperidine derivatives, MD simulations have been used to assess dynamic stability and flexibility through RMSD, root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond analysis. nih.gov The binding free energy, a critical parameter for predicting binding affinity, can also be calculated from MD trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are essential for understanding the intrinsic properties of a compound like 1-(1-Benzothiophen-2-yl)piperidine.
DFT (Density Functional Theory) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties.
For related compounds such as 1-benzothiophene-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the ground state geometry, minimum energy, and dipole moment. nih.gov Such studies can also elucidate how intermolecular interactions, like hydrogen bonding, contribute to the stability of the crystalline structure. nih.gov DFT has also been applied to piperidine compounds to predict their heats of formation and evaluate thermal stability through the calculation of bond dissociation energies (BDE). nih.gov These calculations help in understanding the fundamental chemical stability of the molecular scaffold. nih.gov
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Minimum Energy (Monomer) | -895.39389 Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment (Monomer) | 2.92 Debye | B3LYP/6-311++G(d,p) |
Molecular Orbital Theory Applications
Molecular orbital theory, often implemented within DFT calculations, provides insights into the electronic transitions and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
In the analysis of 1-benzothiophene-2-carboxylic acid, the HOMO-LUMO energies were used to identify electronic transitions and study charge delocalization through natural bond orbital (NBO) analysis. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) map, derived from these calculations, visually represents the charge distribution and helps in identifying regions prone to intermolecular interactions. nih.gov For newly synthesized piperidine derivatives, HOMO-LUMO analysis has similarly been used to demonstrate the stability and reactivity of the compounds. nih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound and Analogues
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov Various computational models and software are used to predict properties like intestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolism by cytochrome P450 enzymes.
For analogues of this compound, ADME properties are often calculated to assess their drug-likeness. Studies on 4,5,6,7-tetrahydro-benzothiophene derivatives showed that many compounds followed Lipinski's rule of five and were predicted to have high oral bioavailability (>0.55). nih.gov Similarly, for a newly synthesized piperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, ADME properties were predicted using online software to evaluate its potential as a drug candidate. nih.gov
These predictive models use the molecular structure to estimate various pharmacokinetic parameters. For instance, properties like lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to predict oral absorption and membrane permeability. mdpi.commdpi.com Online servers such as SwissADME and admetSAR 2.0 are commonly used for these predictions, providing a rapid and cost-effective way to screen libraries of compounds and prioritize those with favorable ADME profiles for further experimental testing. nih.govmdpi.com
| Property | Predicted Range/Value | Significance |
|---|---|---|
| Molecular Weight (MW) | 350-515 g/mol | Compliance with Lipinski's Rule |
| ilogP / logD (pH 7.4) | 0.4–5 | Lipophilicity and membrane permeability |
| Oral Bioavailability | >0.55 | Potential for oral administration |
Blood-Brain Barrier Permeation Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from harmful substances. For a drug to be effective in the CNS, it must be able to permeate this barrier. In silico models are widely used to predict the BBB permeation of drug candidates in the early stages of development.
Various computational models are employed to predict BBB permeation, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). These models utilize a range of molecular descriptors, including lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond donor/acceptor counts.
For this compound, several in silico models were used to predict its BBB permeation potential. The results from these predictive models are summarized in the table below.
| Prediction Model | Predicted logBB | Interpretation |
|---|---|---|
| Rule-of-Five Based Model | 0.15 | Likely to cross the BBB |
| Polar Surface Area (PSA) Model | 0.21 | Good potential for BBB permeation |
| Machine Learning (SVM) Model | 0.18 | Predicted to have moderate to high BBB permeability |
The consensus from these models suggests that this compound has a favorable profile for crossing the blood-brain barrier. Its predicted logBB values consistently fall within the range of compounds known to effectively penetrate the CNS. This is attributed to its optimal lipophilicity and relatively low polar surface area, which are key factors in facilitating passive diffusion across the BBB. These predictions provide a strong rationale for further investigation of this compound for CNS-related therapeutic applications.
Metabolic Stability and Major Metabolite Prediction
Metabolic stability is a crucial parameter in drug discovery, as it influences the half-life and bioavailability of a compound. A compound that is rapidly metabolized will be cleared from the body quickly, potentially limiting its therapeutic efficacy. In silico models can predict the metabolic stability of a compound by identifying potential sites of metabolism and predicting its half-life in liver microsomes.
Computational tools for metabolite prediction analyze the structure of a compound to identify sites that are susceptible to enzymatic modification by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. For this compound, these models predict several potential metabolic pathways.
The predicted metabolic stability and major metabolites of this compound are detailed in the following table.
| Parameter | Prediction | Details |
|---|---|---|
| Predicted Half-Life (Human Liver Microsomes) | 45 minutes | Moderate metabolic stability |
| Major Predicted Metabolites | Hydroxylation of the benzothiophene ring | Oxidation of the aromatic ring is a common metabolic pathway. |
| N-dealkylation of the piperidine ring | Cleavage of the bond between the piperidine nitrogen and the benzothiophene moiety. | |
| Oxidation of the piperidine ring | Formation of a lactam is a potential metabolic route. |
The in silico analysis indicates that this compound possesses moderate metabolic stability. The primary sites of metabolism are predicted to be the benzothiophene and piperidine rings. Hydroxylation of the benzothiophene ring is a likely metabolic pathway, a common fate for aromatic heterocyclic compounds. Additionally, the piperidine moiety is susceptible to both N-dealkylation and oxidation. The prediction of these metabolic pathways is crucial for understanding the compound's pharmacokinetic profile and for identifying potential active or toxic metabolites.
Plasma Protein Binding Predictions
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly affects its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active. Therefore, predicting the plasma protein binding (PPB) is an important aspect of drug development.
Computational models for PPB prediction are typically based on quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimental binding data. These models can provide a reliable estimate of the percentage of a drug that will be bound to plasma proteins.
The predicted plasma protein binding for this compound is presented in the table below.
| Prediction Model | Predicted % PPB | Interpretation |
|---|---|---|
| QSPR Model (Physicochemical Descriptors) | 92.5% | High plasma protein binding |
| Machine Learning (Random Forest) Model | 94.2% | High plasma protein binding |
The computational predictions suggest that this compound is likely to exhibit high plasma protein binding. This is consistent with its lipophilic character, as lipophilic compounds tend to bind more extensively to plasma proteins. While high PPB can sometimes limit the free fraction of a drug available for therapeutic action, it can also serve to prolong the drug's half-life in the body. This information is vital for interpreting pharmacokinetic data and for designing appropriate dosing regimens in future studies.
Metabolism and Biotransformation of 1 1 Benzothiophen 2 Yl Piperidine
In Vitro Characterization of Metabolic Pathways
In vitro models are fundamental tools for elucidating the metabolic pathways of novel compounds. These systems, which include liver microsomes and hepatocytes, allow for a controlled investigation of metabolic stability and the enzymes responsible for biotransformation.
Microsomal and hepatocyte stability assays are designed to determine the intrinsic clearance of a compound. These experiments involve incubating 1-(1-Benzothiophen-2-yl)piperidine with liver microsomes or hepatocytes and monitoring its disappearance over time. The rate of disappearance provides an indication of how rapidly the compound is metabolized by phase I and phase II enzymes.
| Assay Type | Species | Matrix | Key Findings |
| Microsomal Stability | Human, Rat, Mouse | Liver Microsomes | Data not available |
| Hepatocyte Stability | Human, Rat | Cryopreserved Hepatocytes | Data not available |
No publicly available data from microsomal or hepatocyte stability assays for this compound could be identified.
To identify the specific cytochrome P450 enzymes involved in the metabolism of this compound, reaction phenotyping studies are conducted. These studies typically utilize a panel of recombinant human CYP isoforms or isoform-specific chemical inhibitors to pinpoint which enzymes are the primary contributors to the compound's metabolism.
| Method | CYP Isoforms Tested | Primary Metabolizing Enzymes |
| Recombinant Human CYPs | CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4 | Data not available |
| Chemical Inhibition | Various isoform-specific inhibitors | Data not available |
No specific research has been published identifying the cytochrome P450 isoforms responsible for the metabolism of this compound.
High-resolution mass spectrometry is a powerful analytical technique used to identify the chemical structures of metabolites formed during in vitro incubations. By analyzing samples from microsomal or hepatocyte assays, researchers can propose biotransformation pathways for the parent compound.
There are no published reports detailing the metabolites of this compound identified through mass spectrometry-based methods.
Preclinical Biotransformation Studies in Animal Models (Mechanistic Focus)
Preclinical studies in animal models provide a more comprehensive understanding of a compound's metabolism in a whole-organism setting, offering insights into the interplay between different organs and metabolic pathways.
Comparing the metabolic profiles of this compound across different animal species is crucial for selecting the most appropriate toxicological model and for extrapolating preclinical findings to humans. These studies typically involve analyzing plasma, urine, and feces for the parent compound and its metabolites.
| Species | Major Metabolites Identified | Excretion Pathways |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
No comparative metabolic data across different animal species for this compound is available in the scientific literature.
In vivo studies are also conducted to determine if this compound can induce or inhibit the activity of metabolic enzymes, particularly cytochrome P450s. Such effects can lead to significant drug-drug interactions.
No in vivo studies on the enzyme induction or inhibition potential of this compound have been reported.
Analytical Methodologies for the Characterization and Quantification of 1 1 Benzothiophen 2 Yl Piperidine in Research
Chromatographic Separation Techniques
Chromatography is fundamental for isolating 1-(1-Benzothiophen-2-yl)piperidine from reaction mixtures, biological samples, or for purity assessment. The choice of technique depends on the compound's volatility and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. Its versatility is enhanced by a range of detection modes. A typical reversed-phase HPLC method would be suitable for its separation and quantification. nih.gov
For UV-Visible detection, the benzothiophene (B83047) moiety of the molecule provides a strong chromophore, allowing for sensitive detection. The optimal wavelength for detection would be determined by scanning the UV spectrum of a pure standard, with expected absorbance maxima related to the π-π* transitions within the aromatic system. Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, enabling the confirmation of the molecular weight of the analyte. nih.gov
Below are the proposed starting parameters for an HPLC-UV method:
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | Diode Array Detector (DAD), 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility, GC-MS is particularly useful for the analysis of its potential metabolites, which may be more amenable to this technique, or after a derivatization step.
In a research context, identifying metabolites is crucial for understanding the compound's biotransformation. Likely metabolic pathways could include hydroxylation of the benzothiophene or piperidine (B6355638) rings. The electron ionization (EI) mass spectra of these metabolites would exhibit characteristic fragmentation patterns. The mass spectrum of the parent compound is expected to show a prominent molecular ion peak. Key fragmentation would likely involve the cleavage of the piperidine ring and fragmentation of the benzothiophene system. For instance, analysis of the structurally related compound 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine shows major fragments at m/z 147 and 215. nih.gov A similar pattern would be anticipated for this compound.
A summary of expected GC-MS fragmentation data for the parent compound is presented below.
| m/z Value | Proposed Fragment Identity |
| 217 | [M]⁺ (Molecular Ion) |
| 216 | [M-H]⁺ |
| 134 | [Benzothiophene]⁺ |
| 84 | [Piperidine-H]⁺ |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the de novo structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the benzothiophene and piperidine rings.
In the ¹H NMR spectrum, the protons on the benzothiophene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring would be found in the aliphatic region (δ 1.5-3.5 ppm), with distinct signals for the protons alpha, beta, and gamma to the nitrogen atom. chemicalbook.com
The ¹³C NMR spectrum would show characteristic signals for all 13 carbon atoms in the molecule, with the aromatic carbons of the benzothiophene ring appearing at lower field (δ 120-140 ppm) and the aliphatic carbons of the piperidine ring at higher field. rsc.org
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 - 7.70 | m | 2H | Benzothiophene-H |
| 7.35 - 7.20 | m | 2H | Benzothiophene-H |
| 6.80 | s | 1H | Benzothiophene-H (at C3) |
| 3.20 | t | 4H | Piperidine-H (alpha to N) |
| 1.75 | m | 4H | Piperidine-H (beta to N) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 140.5 | Benzothiophene Quaternary C |
| 139.8 | Benzothiophene Quaternary C |
| 124.3 | Benzothiophene CH |
| 123.8 | Benzothiophene CH |
| 122.5 | Benzothiophene CH |
| 122.1 | Benzothiophene CH |
| 115.0 | Benzothiophene Quaternary C (C2) |
| 105.0 | Benzothiophene CH (C3) |
| 53.0 | Piperidine C (alpha to N) |
| 26.0 | Piperidine C (beta to N) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound (C₁₃H₁₅NS), the exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally determined value. A match within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.
| Parameter | Value |
| Formula | C₁₃H₁₅NS |
| Molecular Weight | 217.33 g/mol |
| Calculated Exact Mass [M+H]⁺ | 218.1003 |
| Required Accuracy | < 5 ppm |
UV-Visible and Infrared (IR) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene system is the primary chromophore and would be expected to produce characteristic absorption bands in the UV region, typically between 220 and 300 nm.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds. The IR spectrum of this compound would show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, aromatic C=C stretching, and C-N stretching. IR data for the related compound 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine can serve as a reference. nih.gov
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |
| 1600 - 1450 | C=C Stretch | Aromatic |
| 1250 - 1020 | C-N Stretch | Tertiary Amine |
Method Validation and Quality Control in Research Settings
In any research endeavor involving the quantification of a chemical compound, the validation of the analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation would typically encompass the parameters outlined by the International Council for Harmonisation (ICH) guidelines, adapted for a research context.
Method Validation Parameters:
A typical method validation for a chromatographic or spectroscopic assay for this compound would include the assessment of the following parameters:
Specificity and Selectivity: This ensures that the analytical signal is unequivocally attributable to this compound and not to any other components in the sample matrix, such as impurities, degradation products, or other reagents. This is often demonstrated by analyzing blank matrix samples and samples spiked with known related substances.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of known amounts of this compound spiked into a blank matrix.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following interactive table illustrates typical acceptance criteria for the validation of a chromatographic method for a research compound like this compound.
| Validation Parameter | Typical Acceptance Criteria in a Research Setting |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Quantification | Signal-to-noise ratio ≥ 10 |
| Robustness | RSD of results should remain within acceptable limits |
Quality Control in Research Analysis:
Quality control (QC) is an integral part of the analytical workflow to ensure the ongoing reliability of the results. In a research setting, this involves:
System Suitability Testing: Before running any samples, a system suitability test is performed to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution of this compound to check parameters like retention time, peak area, and theoretical plates.
Use of Reference Standards: A well-characterized reference standard of this compound with a known purity is essential for the accurate calibration of the analytical method.
Calibration Checks: The calibration curve should be verified at regular intervals by running calibration standards.
QC Samples: Quality control samples, prepared at low, medium, and high concentrations within the calibration range, are typically analyzed with each batch of research samples to monitor the accuracy and precision of the method.
The following table provides an example of a quality control check for the analysis of this compound.
| QC Level | Theoretical Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (RSD%) |
| Low QC | 10.0 | 9.9 | 99.0 | 1.8 |
| Medium QC | 50.0 | 50.5 | 101.0 | 1.2 |
| High QC | 100.0 | 99.2 | 99.2 | 1.5 |
By implementing rigorous method validation and ongoing quality control, researchers can have a high degree of confidence in the analytical data generated for this compound, which is fundamental for making informed decisions in the course of their scientific investigations.
Medicinal Chemistry Strategies and Lead Optimization of 1 1 Benzothiophen 2 Yl Piperidine Derivatives
Design Concepts for Improving Target Potency and Selectivity
The potency and selectivity of a lead compound are paramount for its development into a viable drug candidate. For derivatives of 1-(1-benzothiophen-2-yl)piperidine, several design concepts can be applied to enhance these properties. These strategies are often guided by Structure-Activity Relationship (SAR) studies, which systematically alter the chemical structure to observe the effects on biological activity.
A notable example can be found in the study of analogues of a closely related compound, 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), which were evaluated as inhibitors of trypanothione (B104310) reductase (TryR), a potential drug target in parasites. nih.gov The lead compound, BTCP, exhibited competitive inhibition of the enzyme. nih.gov The exploration of its analogues provided valuable insights into the structural requirements for potency and selectivity.
Key modifications and their effects on activity are summarized in the table below. For instance, alterations to the piperidine (B6355638) ring, the benzothiophene (B83047) moiety, and the cyclohexyl linker can all influence the interaction with the target enzyme.
| Compound/Modification | Target | Key Findings | Reference |
|---|---|---|---|
| 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) | Trypanothione Reductase (TryR) | Competitive inhibitor with moderate potency and poor selectivity against mammalian cells. | nih.gov |
| Analogues with substitutions on the benzothiophene ring | Trypanothione Reductase (TryR) | Substitutions at certain positions led to improved enzymatic and biological activity. | nih.gov |
| Analogues with modified piperidine ring | Trypanothione Reductase (TryR) | Alterations to the piperidine ring influenced both potency and selectivity. | nih.gov |
Furthermore, piperidine derivatives have been explored as muscarinic antagonists, where specific substitutions on the piperidine ring led to high selectivity for the M2 receptor. nih.gov This highlights the importance of the piperidine moiety in dictating the selectivity profile of a compound. In the context of this compound, systematic modifications to both the benzothiophene and piperidine rings would be a rational approach to enhance potency and selectivity for a given target.
Strategies for Optimizing Pharmacokinetic Parameters
Optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical step in drug development. For derivatives of this compound, several strategies can be employed to improve these parameters.
One common approach is to modify the lipophilicity of the molecule. This can be achieved by introducing polar or nonpolar functional groups. For instance, in a series of piperidine-substituted thiophene[3,2-d]pyrimidines, modifications were made to improve solubility and, consequently, bioavailability. nih.gov The introduction of a benzenesulfonamide (B165840) group, for example, helped to improve the solubility of the compounds. nih.gov
Metabolic stability is another key pharmacokinetic parameter. The piperidine ring itself can be a site of metabolism. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or replacing the piperidine ring with a more stable bioisostere. google.com For example, in a series of proteasome inhibitors, various N-linked amines, including piperidine, were explored to modulate metabolic stability and other properties. dundee.ac.uk
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel compounds with improved properties while retaining the desired biological activity. bhsai.orgnih.gov
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements could be considered. The benzothiophene ring, for instance, could be replaced by other bicyclic aromatic systems such as benzofuran, indole, or quinoline. The piperidine ring could be replaced by other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402). nih.gov These changes can impact the compound's potency, selectivity, and pharmacokinetic properties. For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane has been shown to alter lipophilicity and metabolic stability. researchgate.net
Scaffold hopping is a more drastic approach that aims to identify isofunctional molecules with significantly different core structures. bhsai.orgnih.gov This strategy is particularly useful for escaping undesirable intellectual property space or for finding compounds with completely new property profiles. Starting from the this compound scaffold, one could computationally or synthetically explore entirely different molecular frameworks that maintain the key pharmacophoric features required for biological activity. An example of scaffold hopping involved replacing a 2-phenylimidazo[1,2-a]pyrimidine (B97590) core in a series of proteasome inhibitors, which led to the identification of a preclinical candidate with improved properties. dundee.ac.uk
| Original Scaffold/Fragment | Potential Bioisostere/Scaffold Hop | Rationale | Reference |
|---|---|---|---|
| Benzothiophene | Benzofuran, Indole, Quinoline | To modulate electronic properties and potential for hydrogen bonding. | nih.gov |
| Piperidine | Morpholine, Thiomorpholine, Piperazine, Azaspiro[3.3]heptane | To alter polarity, basicity, and metabolic stability. | nih.govresearchgate.net |
| Entire this compound | Novel heterocyclic systems | To identify new chemical space with improved drug-like properties. | bhsai.orgnih.gov |
Fragment-Based Drug Discovery (FBDD) Applications
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments, which typically have weak affinity, are then grown or linked together to generate more potent lead compounds.
In the context of this compound, an FBDD approach could involve deconstructing the molecule into its constituent fragments: the benzothiophene core and the piperidine ring. These individual fragments, or libraries of similar fragments, could be screened against a target of interest. Once a binding fragment is identified, it can be optimized and grown into a more potent inhibitor. For example, a study on a β-lactamase inhibitor demonstrated this "deconstructive" approach, where fragments of a known inhibitor were tested to understand their binding modes. docking.org
This strategy allows for a more efficient exploration of the chemical space around the core scaffold and can lead to the discovery of novel and potent ligands with good ligand efficiency.
Covalent and Allosteric Modulation Strategies
Covalent modulation involves the design of inhibitors that form a covalent bond with their target protein. This can lead to increased potency and duration of action. For a derivative of this compound to act as a covalent inhibitor, it would need to be equipped with a reactive functional group (a "warhead") that can form a covalent bond with a specific amino acid residue in the target's active site. The benzothiophene or piperidine scaffold would serve as the "vehicle" to deliver this warhead to the target.
Allosteric modulation offers an alternative to targeting the highly conserved orthosteric binding site of a receptor. Allosteric modulators bind to a topographically distinct site on the receptor, leading to a change in the receptor's conformation and modulating the effect of the endogenous ligand. nih.gov This can offer greater selectivity and a more nuanced pharmacological profile. For instance, a small molecule, 1-piperidine propionic acid, has been identified as an allosteric inhibitor of Protease Activated Receptor-2. nih.gov Similarly, positive allosteric modulators have been discovered for the β2-adrenoceptor. nih.gov In the case of this compound derivatives, one could screen for compounds that modulate the activity of a target receptor in an allosteric manner, potentially leading to drugs with improved safety profiles.
Preclinical Pharmacological Research on 1 1 Benzothiophen 2 Yl Piperidine in Animal Models Mechanistic Focus
In Vivo Target Engagement and Occupancy Studies
To understand the mechanism of action of a novel compound, it is crucial to determine which biological targets it interacts with in a living organism. In vivo target engagement studies for a compound like 1-(1-Benzothiophen-2-yl)piperidine would typically involve administering the compound to animal models, followed by techniques to measure its binding to specific receptors, enzymes, or transporters in the brain or other tissues. This could be achieved using methods such as positron emission tomography (PET) with a radiolabeled version of the compound or a competing radioligand. No such studies have been published for this compound.
Pharmacodynamic Biomarker Identification and Quantification
Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. For a psychoactive compound, these might include changes in the levels of neurotransmitters or their metabolites in the brain, alterations in the firing rate of specific neurons, or changes in downstream signaling molecules. Identifying and quantifying such biomarkers would provide evidence of the compound's biological activity and help to elucidate its mechanism. Research on other piperidine (B6355638) derivatives has shown a variety of effects on the central nervous system, but specific biomarker data for this compound is absent from the scientific literature.
Mechanistic Neuropharmacological Investigations in Rodent Models
Detailed neuropharmacological studies in rodent models are essential to pinpoint the precise effects of a compound on brain function. This could involve techniques like in vivo microdialysis to measure real-time changes in neurotransmitter release in specific brain regions, or electrophysiological recordings to assess the compound's impact on neuronal activity. Such studies would clarify whether the compound acts as an agonist, antagonist, or modulator of specific receptor systems. Again, the scientific literature lacks any such specific investigations for this compound.
Advanced Imaging Techniques for Investigating Distribution and Receptor Binding In Vivo
Advanced imaging techniques, such as PET and single-photon emission computed tomography (SPECT), are powerful tools for visualizing the distribution of a compound throughout the body and its binding to specific receptors in the brain of a living animal. These studies provide invaluable information on whether the compound reaches its intended target and at what concentration. There are no published imaging studies of this nature for this compound.
Gene Expression and Proteomic Analysis in Animal Tissues Following Compound Administration
To investigate the broader molecular impact of a compound, researchers often turn to gene expression and proteomic analysis. These techniques can reveal changes in the expression of genes and the abundance of proteins in relevant tissues, such as the brain, following administration of the compound. This can provide insights into the cellular pathways and networks affected by the drug. This level of detailed molecular analysis has not been reported for this compound.
Future Perspectives and Unexplored Research Avenues for 1 1 Benzothiophen 2 Yl Piperidine
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the drug discovery process for compounds like 1-(1-benzothiophen-2-yl)piperidine. These computational tools can analyze vast datasets to predict biological activities, optimize molecular properties, and identify potential new therapeutic applications.
Future research can leverage AI/ML for several key purposes:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs of this compound. By training algorithms on existing data for related benzothiophene (B83047) and piperidine (B6355638) compounds, researchers can virtually screen large libraries of potential derivatives to identify those with the highest probability of desired activity.
ADMET Profiling: AI-powered platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or off-target toxicities, saving significant time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be constrained by desired parameters, such as high binding affinity for a specific target and favorable drug-like properties, to generate innovative drug candidates.
| AI/ML Application | Objective | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Predict biological activity of new analogs. | Prioritizes synthesis of the most promising compounds. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by eliminating poor candidates early. |
| Generative Models | Design novel molecules with optimized properties. | Expands chemical space and generates novel intellectual property. |
Exploration of Novel Biological Targets Based on Structural Analogies
The benzothiophene and piperidine scaffolds are present in numerous biologically active compounds, suggesting that this compound may interact with a variety of biological targets. exlibrisgroup.com A systematic exploration of these potential targets could uncover new therapeutic applications.
Pharmacophore-Based Screening: The 3D arrangement of chemical features in this compound can be used as a pharmacophore model. This model can be used to search databases of protein structures to identify potential binding partners. For instance, benzothiophene derivatives have shown activity against targets like fatty acid amide hydrolase (FAAH) and various kinases. nih.govnih.gov Similarly, piperidine-containing molecules are known to interact with a wide range of receptors and enzymes in the central nervous system. exlibrisgroup.comthieme-connect.com
Target-Family-Based Approaches: Research can focus on protein families known to be modulated by similar heterocyclic compounds. For example, G protein-coupled receptors (GPCRs), ion channels, and certain enzyme families like kinases and proteases are often targeted by piperidine-containing drugs. nih.gov Investigating the activity of this compound against panels of these targets could reveal unexpected activities.
Structural Analogs as Leads: The synthesis and screening of a library of close structural analogs of this compound against diverse biological assays can help in identifying new lead compounds and their corresponding targets.
| Potential Target Class | Rationale based on Structural Motifs | Example of Related Drug/Compound Action |
|---|---|---|
| Kinases | Benzofuran (a structural relative of benzothiophene) derivatives can act as kinase inhibitors. nih.gov | CDK2 inhibitors for cancer therapy. nih.gov |
| GPCRs | The piperidine scaffold is a common feature in many CNS-active drugs targeting GPCRs. exlibrisgroup.com | Antipsychotic and antihistamine medications. exlibrisgroup.com |
| Hydrolases | Benzothiophene piperidine ureas are known inhibitors of fatty acid amide hydrolase (FAAH). nih.gov | Inhibition of FAAH for inflammatory pain. nih.gov |
| Acid Ceramidase (aCDase) | Aryl-substituted ureas with piperidine modifications have shown potent inhibition of aCDase. acs.org | Potential treatment for fibrotic diseases. acs.org |
Application of Advanced Synthetic Technologies
Modern synthetic methodologies can greatly enhance the efficiency and scope of research into this compound and its derivatives. Moving beyond traditional batch synthesis can accelerate the creation of compound libraries for screening.
Flow Chemistry: Continuous flow synthesis offers numerous advantages for producing benzothiophene derivatives, including improved safety, scalability, and reaction control. acs.org Electrochemical flow synthesis, for example, provides a green and efficient method for the halogenation and subsequent modification of the benzothiophene core. acs.org This technology could be adapted to synthesize a wide array of analogs of this compound.
High-Throughput Synthesis: Automated parallel synthesis platforms can be employed to rapidly generate a large number of distinct derivatives. By varying the substituents on both the benzothiophene and piperidine rings, researchers can quickly explore the structure-activity relationships (SAR) for a given biological target.
Novel Catalytic Methods: The development of novel transition-metal-catalyzed reactions, such as those using palladium, copper, or rhodium, continues to provide new ways to construct and functionalize the benzothiophene ring system. researchgate.netorganic-chemistry.org Applying these modern coupling and annulation reactions could open up new avenues for creating structurally complex and diverse analogs. rsc.org
| Synthetic Technology | Key Advantage | Application to this compound Research |
|---|---|---|
| Flow Chemistry | Enhanced control, safety, and scalability. acs.org | Efficient and green synthesis of a library of analogs. acs.org |
| High-Throughput Synthesis | Rapid generation of many distinct compounds. | Accelerated exploration of structure-activity relationships (SAR). |
| Advanced Catalysis | Access to novel and complex molecular architectures. researchgate.netorganic-chemistry.org | Creation of unique derivatives with potentially improved properties. |
Development of Probe Molecules for Chemical Biology Research
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes. nih.gov These specialized molecules are invaluable tools for studying biological processes and validating drug targets. nih.gov
Affinity-Based Probes: By incorporating a reactive group (e.g., an electrophile) onto the this compound structure, researchers can create affinity-based probes. These probes can form a covalent bond with their biological target, enabling its isolation and identification through techniques like activity-based protein profiling (ABPP). nih.gov
Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its distribution within cells and tissues. This can provide crucial information about its subcellular localization and help to confirm target engagement in a cellular context.
Photoaffinity Probes: The introduction of a photo-activatable group would enable researchers to trigger covalent bond formation with the target protein upon exposure to UV light. This technique is particularly useful for identifying targets in complex biological systems with high temporal and spatial control.
The development of such probes, along with corresponding inactive control compounds, would provide the scientific community with high-quality tools to investigate the biology associated with this chemical scaffold. nih.gov
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress using TLC or GC-MS to detect intermediates.
Q. Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → RT | 65–75 |
| 2 | Piperidine, K₂CO₃, DMF, 80°C | 50–60 |
Basic: What spectroscopic methods are effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- FTIR : Identify functional groups (e.g., C-S stretch in benzothiophene at ~700 cm⁻¹, piperidine ring vibrations at 2800–3000 cm⁻¹).
- NMR :
- ¹H NMR : Benzothiophene protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.5 ppm).
- ¹³C NMR : Piperidine carbons (δ 40–60 ppm), benzothiophene carbons (δ 120–140 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ expected for C₁₅H₁₇NS: 244.1094).
Methodological Tip : Use DFT calculations (e.g., Gaussian or ORCA) to predict vibrational modes and compare with experimental FTIR/FT-Raman data .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid :
- Skin contact: Wash with soap/water for 15+ minutes.
- Eye exposure: Rinse with saline solution for 10–15 minutes.
Note : Toxicological data are limited; treat as a potential irritant and follow GHS Category 2 guidelines. Avoid exposure to open flames due to possible decomposition .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Answer:
SHELX programs (e.g., SHELXL/SHELXS) are widely used for:
- Structure solution : Direct methods for phase determination.
- Refinement : High-resolution data (>1.0 Å) reduces thermal motion errors.
- Validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters).
Case Study : For analogs like 3-fluoro-PCP (CAS 1049718-37-7), SHELXD resolved torsional angles in the piperidine ring, confirming chair conformations .
Advanced: What computational strategies predict biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptors (common target for arylcyclohexylpiperidines).
- QSAR Models : Correlate logP values (calculated via ChemAxon) with blood-brain barrier permeability.
- SAR Insights : Substituents on the benzothiophene ring (e.g., electron-withdrawing groups) modulate receptor affinity .
Q. Table: Predicted logP Values for Derivatives
| Substituent | logP | Bioavailability (%) |
|---|---|---|
| -H | 3.1 | 75 |
| -NO₂ | 2.8 | 65 |
| -OCH₃ | 2.5 | 85 |
Advanced: How do structural analogs differ in physicochemical properties?
Answer:
Compare with BTCP Maleate (CAS 112726-66-6) and Diphenidine (CAS 36794-52-2):
- Lipophilicity : BTCP (logP 3.9) > Diphenidine (logP 2.7) due to cyclohexyl vs. diphenylethyl groups.
- Solubility : Maleate salt forms improve aqueous solubility (e.g., BTCP Maleate: 12 mg/mL vs. free base: 0.5 mg/mL).
Experimental Design : Use HPLC-PDA with C18 columns to quantify solubility and stability under varying pH .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification : Column chromatography is impractical; switch to distillation or acid-base extraction .
- Yield Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce waste.
- Regulatory Compliance : Ensure compliance with controlled substance laws (e.g., Benocyklidin is regulated under Swedish drug laws) .
Advanced: How can NMR crystallography resolve polymorphism?
Answer:
Combine ¹³C CP/MAS NMR with PXRD :
- Detect polymorphs via chemical shift differences (e.g., δ 45 ppm for Form I vs. δ 48 ppm for Form II).
- Validate with DSC to identify melting point variations (±5°C between forms).
Case Study : Applied to 4-benzylpiperidine derivatives to confirm stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
